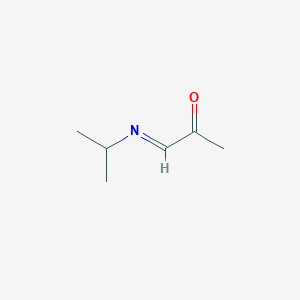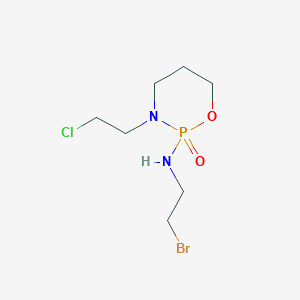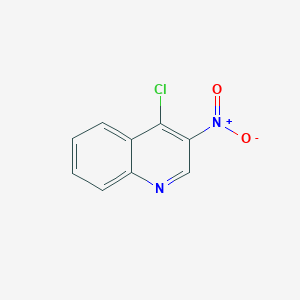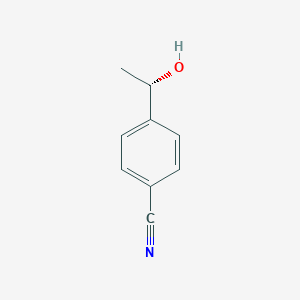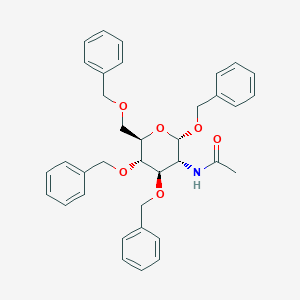
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside
Vue d'ensemble
Description
2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-a-D-glucopyranoside is a crucial compound used in the biomedical industry for research purposes. It is employed in studying the synthesis and biological activities of carbohydrates, particularly their interactions with proteins .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with metal salts like Cu (ClO4)2.6H2O and Ni (NO3)2.6H2O has been shown to afford complex structures .Molecular Structure Analysis
The molecular structure of this compound is complex, with a [N(4)O(2)] donor set observed at the nickel (II) ions with a distorted octahedral geometry .Chemical Reactions Analysis
This compound has been shown to have robust inhibitory actions that critically disrupt the replication and amplification of infectious agents by selectively thwarting key enzymes .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 581.7. It has an optical activity of [α]24/D +1.7 to +3.0°, c = 10 in chloroform .Applications De Recherche Scientifique
Synthesis of Glucosamine Glycosyl Donors
“2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose 2” is a starting compound in the synthesis of a number of glucosamine glycosyl donors . This compound is crucial in the production of glucosamine glycosyl donors, which are essential in various biochemical reactions .
Production of 1,2-trans Glycosides
In the presence of excess of anhydrous ferric chloride in dichloromethane, the glycosyl acetate 2 easily reacted with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides . This process is important in the production of 1,2-trans glycosides, which have various applications in biochemistry .
Synthesis of Oligosaccharides
Despite its moderate reactivity, glycosyl donor 2 is useful because it affords glycosides and oligosaccharides with natural 2-acetamido group . Oligosaccharides have numerous applications in the food industry and in scientific research .
Biomedical Research
“2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-a-D-glucopyranoside” is a crucial compound used in the biomedical industry for research purposes . It is employed in studying the synthesis and biological activities of carbohydrates, particularly their interactions with proteins .
Synthesis of β-D-Glucosamine Pentaacetate
This compound is also known as β-D-Glucosamine pentaacetate, and it has the empirical formula C16H23NO10 . It is used in various chemical reactions and has numerous applications in scientific research .
Production of Acetamido Pyranosides
“2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose” is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 . This is a significant application in the field of medical research, particularly in the development of anti-inflammatory drugs .
Mécanisme D'action
Target of Action
It is known to be used in the biomedical industry for research purposes, particularly in studying the synthesis and biological activities of carbohydrates .
Mode of Action
It is known to be employed in the synthesis of α- and β-linked acetamido pyranosides .
Biochemical Pathways
The compound is used in the synthesis of variant GlcNAc-containing oligosaccharides . These oligosaccharides play a crucial role in various biological processes, including cell-cell communication, molecular recognition, and host-pathogen interactions.
Result of Action
The compound is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 . This suggests that the compound may have potential therapeutic applications in the treatment of inflammatory conditions.
Orientations Futures
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAVJMRMSMGKO-HFDGEQGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
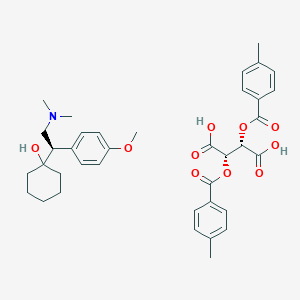
![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)

